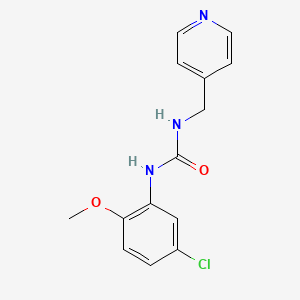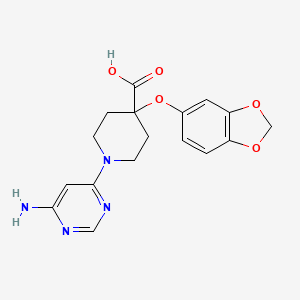
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has shown promise in the treatment of various diseases, including cancer and inflammation. In
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea targets BET proteins, which are involved in the regulation of gene expression. Specifically, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have other biochemical and physiological effects. For example, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of malaria parasites, making it a potential treatment for malaria. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is complex and low-yielding, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with pyridine-4-carboxaldehyde to form the corresponding Schiff base, which is subsequently reduced with sodium borohydride to yield N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. The overall yield of this synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-3-2-11(15)8-12(13)18-14(19)17-9-10-4-6-16-7-5-10/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFNGOTPPGGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5309281.png)
![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5309291.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)
![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)
![5-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309311.png)
![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5309340.png)

![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
